SAR-20347

Description

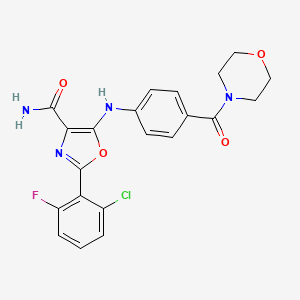

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDPDFHTQKEORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAR-20347: A Technical Overview of a Dual TYK2/JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR-20347 is a potent small molecule inhibitor that demonstrates high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This dual inhibitory activity positions this compound as a compelling candidate for the therapeutic intervention in autoimmune and inflammatory diseases. By selectively targeting TYK2 and JAK1, this compound effectively modulates the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN-α/β), and Interleukin-22 (IL-22). This technical guide provides an in-depth overview of this compound, summarizing its inhibitory profile, detailing the experimental protocols for its characterization, and visualizing the core signaling pathways it modulates.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against the Janus kinase family was determined using biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.

| Assay Type | Target | IC50 (nM) | Selectivity over TYK2 | Reference |

| Biochemical Assay | TYK2 | 0.6 | - | [1] |

| JAK1 | 23 | 38.3x | [1] | |

| JAK2 | 26 | 43.3x | [1] | |

| JAK3 | 41 | 68.3x | [1] | |

| TR-FRET Assay | TYK2 | 13 | - | [1] |

| Cellular Assay (IL-12 induced pSTAT4) | TYK2-dependent | 126 | - | [2] |

| Cellular Assay (IL-22 induced pSTAT3) | TYK2/JAK1-dependent | 148 | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay: ³³P-ATP Competitive Binding Assay

This assay quantifies the ability of a compound to compete with ATP for the active site of a kinase.

Objective: To determine the IC50 of this compound for TYK2, JAK1, JAK2, and JAK3.

Materials:

-

Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound serial dilutions

-

Filter plates (e.g., Millipore Multiscreen)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the respective kinase and peptide substrate in kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[1]

Cellular Signaling Assay: STAT Phosphorylation by Flow Cytometry

This method measures the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within cells in response to cytokine stimulation, providing a functional readout of JAK inhibitor activity.

Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 for IL-12 signaling).

-

Recombinant human cytokines (e.g., IL-12, IL-22, IFN-α).

-

This compound serial dilutions.

-

Cell culture medium.

-

Fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 90% methanol).

-

Fluorochrome-conjugated antibodies specific for phosphorylated STATs (e.g., anti-pSTAT4, anti-pSTAT3).

-

Flow cytometer.

Procedure:

-

Culture cells and starve them of cytokines for a defined period to reduce basal signaling.

-

Pre-incubate the cells with serial dilutions of this compound or DMSO for 20-30 minutes at 37°C.[1]

-

Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C.

-

Fix the cells by adding fixation buffer.

-

Permeabilize the cells with cold permeabilization buffer.

-

Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the relevant cell population.

-

Calculate the percent inhibition of STAT phosphorylation for each this compound concentration and determine the IC50 value.[3][4][5]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

Caption: TYK2/JAK1 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for the Evaluation of this compound.

Key Signaling Pathways Modulated by this compound

-

IL-12 Signaling: Primarily mediated by TYK2 and JAK2, leading to the phosphorylation of STAT4. This pathway is crucial for the differentiation of T helper 1 (Th1) cells and the production of IFN-γ. While this compound is more selective for TYK2 and JAK1, its potent inhibition of TYK2 is sufficient to disrupt IL-12 signaling, as evidenced by the inhibition of IL-12-mediated IFN-γ production.[2]

-

IL-23 Signaling: This pathway, critical for the maintenance and expansion of Th17 cells, signals through TYK2 and JAK2, leading to the phosphorylation of STAT3. Inhibition of TYK2 by this compound is expected to attenuate the pro-inflammatory functions of the IL-23/Th17 axis.[6]

-

Type I IFN (IFN-α/β) Signaling: Type I interferons signal through the IFNAR1 and IFNAR2 receptor subunits, which are associated with TYK2 and JAK1, respectively. This leads to the phosphorylation of STAT1 and STAT2. This compound, by inhibiting both TYK2 and JAK1, is positioned to strongly suppress type I IFN signaling.[6]

-

IL-22 Signaling: IL-22 signals through a receptor complex that utilizes JAK1 and TYK2, leading to the phosphorylation of STAT3. This cytokine plays a significant role in epithelial cell proliferation and the production of antimicrobial peptides, particularly in the skin. The dual inhibition of JAK1 and TYK2 by this compound effectively blocks IL-22-mediated signaling.

Conclusion

This compound is a potent dual inhibitor of TYK2 and JAK1 with a clear selectivity profile over other JAK family members. Its mechanism of action, centered on the blockade of key cytokine signaling pathways, has been well-characterized through a series of biochemical and cellular assays. The preclinical data, particularly in models of psoriasis, suggest that the dual inhibition of TYK2 and JAK1 is a promising therapeutic strategy for immune-mediated inflammatory diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.[7][8]

References

- 1. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flow cytometry–based STAT phosphorylation assay [bio-protocol.org]

- 4. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 5. uab.edu [uab.edu]

- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. apps.dtic.mil [apps.dtic.mil]

SAR-20347: A Potent Dual Inhibitor of IL-12 and IL-23 Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SAR-20347 is a small molecule inhibitor that demonstrates potent and selective inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] This dual inhibitory activity positions this compound as a significant modulator of key cytokine signaling pathways implicated in a variety of autoimmune and inflammatory diseases. Specifically, by targeting TYK2 and JAK1, this compound effectively blocks the downstream signaling of interleukin-12 (IL-12) and interleukin-23 (IL-23), two pivotal cytokines in the pathogenesis of conditions such as psoriasis and other immune-mediated inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the activity of TYK2 and JAK1, two members of the Janus kinase family of non-receptor tyrosine kinases.[5] These kinases are crucial for the intracellular signaling of a wide range of cytokines and growth factors. The IL-12 and IL-23 signaling pathways are particularly dependent on the function of TYK2 and JAK1.[4][6]

Upon binding of IL-12 or IL-23 to their respective receptors, TYK2 and JAK1 associated with the receptor chains are brought into close proximity, leading to their autophosphorylation and activation. These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[1]

This compound, by inhibiting the kinase activity of TYK2 and JAK1, disrupts this phosphorylation cascade, thereby preventing the activation of downstream STAT signaling and ultimately mitigating the pro-inflammatory effects of IL-12 and IL-23.[6]

Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of JAK Family Kinases by this compound

| Kinase | IC50 (nM) |

| TYK2 | 0.6[5][7] |

| JAK1 | 23[5][7] |

| JAK2 | 26[5][7] |

| JAK3 | 41[5][7] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |

| IL-12-mediated STAT4 phosphorylation | NK-92 cells | IL-12 | pSTAT4 | 126[5] |

| IL-22-induced STAT3 phosphorylation | HT-29 cells | IL-22 | pSTAT3 | 148[1] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against TYK2, JAK1, JAK2, and JAK3.[1]

-

Principle: This assay measures the inhibition of STAT3 phosphorylation by the respective JAK kinases.

-

Methodology:

-

Recombinant human TYK2, JAK1, JAK2, or JAK3 were incubated with a biotinylated STAT3 peptide substrate and ATP in the presence of varying concentrations of this compound.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The reaction was stopped, and a europium-labeled anti-phospho-STAT3 antibody and a streptavidin-allophycocyanin (APC) conjugate were added.

-

After incubation, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated STAT3.

-

IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.[1]

-

Cellular IL-12 Signaling Assay

The inhibitory effect of this compound on IL-12 signaling in a cellular context was assessed by measuring the production of interferon-gamma (IFN-γ) by peripheral blood mononuclear cells (PBMCs).[1]

-

Principle: IL-12 stimulates PBMCs to produce IFN-γ, a process dependent on TYK2 and JAK2 signaling.

-

Methodology:

-

Human PBMCs were isolated from healthy donors.

-

Cells were pre-incubated with various concentrations of this compound or DMSO (vehicle control) for 1 hour.[1]

-

The cells were then stimulated with 10 ng/mL of recombinant human IL-12 for 24 hours.[1]

-

Supernatants were collected, and the concentration of IFN-γ was determined using a standard enzyme-linked immunosorbent assay (ELISA).

-

The dose-dependent inhibition of IFN-γ production by this compound was analyzed to determine its cellular potency.[1]

-

In Vivo Inhibition of IL-12 Signaling

The in vivo efficacy of this compound was evaluated in a mouse model by measuring the inhibition of IL-12-induced IFN-γ production.

-

Principle: Administration of IL-12 to mice induces a systemic IFN-γ response, which can be modulated by a TYK2 inhibitor.

-

Methodology:

-

Wild-type mice were treated with this compound (e.g., 60 mg/kg) or vehicle.[5]

-

After a specified time, the mice were challenged with recombinant murine IL-12.

-

Blood samples were collected at various time points post-challenge.

-

Serum levels of IFN-γ were quantified by ELISA.

-

The percentage of inhibition of IFN-γ production in this compound-treated animals was calculated relative to the vehicle-treated group. A 91% inhibition of IFN-γ in the serum was observed with a 60 mg/kg dose of this compound compared to vehicle-treated animals.[5]

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the IL-12 and IL-23 signaling pathways and the points of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

SAR-20347: A Technical Guide to its Therapeutic Potential in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical data and therapeutic potential of SAR-20347, a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), in the context of autoimmune diseases. This document provides a comprehensive overview of its mechanism of action, summaries of key experimental findings, and detailed protocols for relevant assays to facilitate further research and development.

Introduction: The Role of TYK2/JAK1 Signaling in Autoimmunity

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are critical for both innate and adaptive immunity. Dysregulation of these pathways is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders. TYK2 and JAK1 are particularly implicated in the signaling of several pro-inflammatory cytokines, including interleukin (IL)-12, IL-23, and Type I interferons (IFN-α/β), making them attractive therapeutic targets.

Upon cytokine binding to their cognate receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation. By inhibiting TYK2 and JAK1, this compound has the potential to modulate these pathological processes.

This compound: A Selective Dual Inhibitor of TYK2 and JAK1

This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of TYK2 and JAK1 over other JAK family members, JAK2 and JAK3. This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic window.

Biochemical and Cellular Potency

The inhibitory activity of this compound against the JAK family of kinases has been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.

| Assay Type | TYK2 (nM) | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) |

| Biochemical Assay | 0.6 | 23 | 26 | 41 |

| Cellular Assay (pSTAT) | 126 (STAT4) | - | - | - |

Preclinical Efficacy in Autoimmune Disease Models

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration, driven by cytokines such as IL-23 and IL-17. The therapeutic potential of this compound has been evaluated in an imiquimod-induced psoriasis-like dermatitis mouse model.

Oral administration of this compound at 50 mg/kg resulted in a significant amelioration of disease pathology, including reduced skin scaling and redness.[1] This clinical improvement was associated with a marked decrease in keratinocyte activation and a reduction in the levels of pro-inflammatory cytokines.[1]

| Parameter Measured | Vehicle Control | This compound (50 mg/kg) |

| Clinical Score | High | Significantly Reduced |

| Keratinocyte Proliferation | Increased | Decreased |

| IL-17 Production | Elevated | Reduced |

| IL-22 Production | Elevated | Reduced |

Systemic Lupus Erythematosus (SLE)

Systemic Lupus Erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and systemic inflammation. Preclinical studies have explored the efficacy of this compound in a spontaneous mouse model of lupus, the (NZB x NZW) F1 mouse.

Treatment with this compound at a dose of 50 mg/kg led to a reduction in key cellular drivers of the disease. Specifically, a decrease in plasma cells, germinal center (GC) B cells, and T follicular helper (Tfh) cells was observed. These cell types are crucial for the production of autoantibodies and the overall pathogenesis of SLE.

| Cell Type | Vehicle Control | This compound (50 mg/kg) |

| Plasma Cells | Elevated | Decreased |

| Germinal Center B Cells | Elevated | Decreased |

| T Follicular Helper Cells | Elevated | Decreased |

Rheumatoid Arthritis

As of the latest available data, there are no publicly accessible preclinical studies evaluating the efficacy of this compound specifically in animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA). While the inhibition of TYK2 and JAK1 is a clinically validated strategy for the treatment of rheumatoid arthritis, further investigation is required to determine the specific potential of this compound in this indication.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the TYK2/JAK1-mediated signaling of key pro-inflammatory cytokines.

References

Understanding the selectivity profile of SAR-20347 for JAK family kinases.

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of SAR-20347, a potent inhibitor of the Janus kinase (JAK) family. Designed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of this compound's characteristics.

Executive Summary

This compound is a small molecule inhibitor with demonstrated potent activity against the JAK family of non-receptor tyrosine kinases, which are crucial mediators of cytokine signaling. Biochemical assays have established its selectivity profile, revealing a preference for TYK2 and JAK1 over JAK2 and JAK3. This targeted approach suggests its potential therapeutic utility in various immune-mediated diseases.

Selectivity Profile of this compound against JAK Family Kinases

The inhibitory activity of this compound against the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—has been quantified using multiple biochemical assays. The half-maximal inhibitory concentration (IC50) values from two distinct methods are summarized below, illustrating a consistent selectivity pattern.

| Assay Type | IC50 TYK2 (nM) | IC50 JAK1 (nM) | IC50 JAK2 (nM) | IC50 JAK3 (nM) | Selectivity Order |

| 33P-ATP Competitive Binding Assay | 0.6 | 23 | 26 | 41 | TYK2 > JAK1 ≈ JAK2 ≈ JAK3 |

| TR-FRET Biochemical Assay | 13 | Not specified | Not specified | Not specified | TYK2 > JAK1 > JAK2 > JAK3 |

Data compiled from publicly available research.[1][2]

Experimental Methodologies

To ensure a clear understanding of the data presented, the following sections detail the protocols for the key experiments used to characterize the selectivity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase. The binding of the tracer to the kinase, which is labeled with a Europium (Eu) donor fluorophore, results in a high degree of Fluorescence Resonance Energy Transfer (FRET). A competing inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

JAK family kinases (TYK2, JAK1, JAK2, JAK3)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled ATP-competitive inhibitor)

-

Test compound (this compound)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute this series in the assay buffer.

-

Kinase/Antibody Mixture Preparation: Prepare a solution containing the specific JAK kinase and the Eu-labeled anti-tag antibody in the assay buffer. The final concentrations will need to be optimized for each kinase but are typically in the low nanomolar range.

-

Tracer Preparation: Prepare a solution of the kinase tracer in the assay buffer. The optimal concentration is typically at or near the Kd of the tracer for the specific kinase.

-

Assay Assembly: In a 384-well plate, add the following in order:

-

Test compound solution (e.g., 5 µL)

-

Kinase/antibody mixture (e.g., 5 µL)

-

Tracer solution (e.g., 5 µL)

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

33P-ATP Competitive Binding Assay (Radiometric Filter Binding Assay)

This assay measures the inhibition of radiolabeled ATP binding to the kinase. The amount of radioactivity captured on a filter is proportional to the amount of [γ-33P]ATP bound to the kinase.

Materials:

-

JAK family kinases

-

[γ-33P]ATP

-

Unlabeled ATP

-

Test compound (this compound)

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 µM EDTA)

-

Substrate (e.g., a generic peptide substrate for kinases)

-

Phosphocellulose filter plates

-

Scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in the assay buffer.

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the specific JAK kinase, and the peptide substrate.

-

ATP Mixture Preparation: Prepare a solution containing both unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure competitive binding conditions.

-

Assay Initiation: In a microplate, add the reaction mixture to wells containing the diluted test compound. Initiate the reaction by adding the ATP mixture.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), during which the kinase will bind ATP and phosphorylate the substrate.

-

Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Washing: Wash the filter plate multiple times with a wash buffer to remove unbound [γ-33P]ATP.

-

Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition (calculated relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures are provided below to aid in the understanding of this compound's mechanism of action and the methods used for its characterization.

References

SAR-20347: A Technical Overview of its Inhibitory Action on STAT3 Phosphorylation

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation and constitutive activation of the STAT3 signaling pathway are implicated in the pathogenesis of various diseases, particularly in cancer and autoimmune disorders.[2][3] The Janus kinase (JAK) family of tyrosine kinases are the primary activators of STAT3.[4] Consequently, inhibiting JAKs presents a promising therapeutic strategy for modulating STAT3 activity. SAR-20347 is a potent small molecule inhibitor that targets members of the JAK family, thereby impacting downstream signaling, including the phosphorylation of STAT3.[5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on STAT3 phosphorylation, and the experimental protocols used to characterize its activity.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The canonical JAK/STAT signaling cascade is initiated when a cytokine, such as Interleukin-6 (IL-6), IL-12, or IL-23, binds to its corresponding receptor on the cell surface.[4][7] This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[8] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[1] STAT proteins, including STAT3, are recruited to these phosphorylated sites and are themselves phosphorylated by the active JAKs.[4] This phosphorylation, primarily on a key tyrosine residue (Tyr705 for STAT3), triggers the dimerization of STAT monomers.[1][3] These STAT dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[3][4]

This compound exerts its inhibitory effect by targeting the catalytic activity of JAK family members, specifically TYK2 and JAK1, with selectivity over JAK2 and JAK3.[7][9] By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation and subsequent activation of STAT3, effectively blocking the downstream signaling cascade. This leads to a reduction in the transcription of STAT3-regulated genes that are involved in inflammation and cell proliferation.

References

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting JAK2/STAT3 for the treatment of cancer: A review on recent advancements in molecular development using structural analysis and SAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Impact of SAR-20347 on Th17 Cell Differentiation and Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a critical role in host defense against extracellular pathogens, particularly at mucosal surfaces. However, dysregulation of Th17 cell activity is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][3] Consequently, targeting the molecular pathways that govern Th17 cell differentiation and function represents a promising therapeutic strategy for these conditions.

This technical guide provides an in-depth analysis of the effects of SAR-20347 , a potent and selective oral inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), on Th17 cell biology. By inhibiting these critical kinases, this compound modulates the signaling of key cytokines that drive Th17 cell development and effector functions. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

This compound: Mechanism of Action and Potency

This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family, with high selectivity for TYK2 and JAK1 over JAK2 and JAK3.[4] The JAK-STAT signaling pathway is a crucial cascade downstream of many cytokine receptors that are pivotal for immune cell differentiation and activation.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against the four members of the JAK family has been determined using biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| TYK2 | 0.6 |

| JAK1 | 23 |

| JAK2 | 26 |

| JAK3 | 41 |

Data obtained from ATP competition assays.[5]

Effect of this compound on Th17 Cell Differentiation

The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu. The primary drivers of this differentiation are Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[6] The signaling cascades initiated by these cytokines converge on the activation of the master transcriptional regulator for Th17 cells, RAR-related orphan receptor gamma t (RORγt).

Interleukin-23 (IL-23) is another critical cytokine that, while not initiating differentiation, is essential for the expansion, stabilization, and full pathogenic function of committed Th17 cells.[7] The IL-23 receptor signals through TYK2 and JAK2, leading to the phosphorylation and activation of STAT3.[7][8]

By inhibiting TYK2 and JAK1, this compound effectively disrupts the signaling of IL-23 and IL-6, thereby impeding the differentiation and stabilization of Th17 cells.

Signaling Pathway: Th17 Differentiation

Caption: Th17 Differentiation Signaling Pathway and Inhibition by this compound.

Effect of this compound on Th17 Cell Function

The primary function of Th17 cells is the secretion of effector cytokines, most notably IL-17A and IL-17F.[2] These cytokines act on a wide range of cell types to induce the production of other pro-inflammatory mediators, such as chemokines that recruit neutrophils to sites of inflammation. The maintenance of IL-17 production by differentiated Th17 cells is heavily dependent on continued signaling by IL-23.

Furthermore, IL-12, another cytokine whose signaling is mediated by TYK2 and JAK2, promotes the differentiation of naive T cells into Th1 cells, which produce Interferon-gamma (IFN-γ).[1] In some inflammatory conditions, a mixed Th1/Th17 phenotype can exist. This compound, by inhibiting TYK2, also potently blocks IL-12 signaling, thereby reducing IFN-γ production from T cells.

Signaling Pathway: IL-12 and IL-23 Receptor Signaling

Caption: Inhibition of IL-12 and IL-23 Signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on Th17 cell differentiation and function.

In Vitro Differentiation of Human Th17 Cells from Naive CD4+ T Cells

This protocol describes the generation of Th17 cells from purified naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs).

1. Isolation of Naive CD4+ T Cells:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for naive CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit, depleting non-CD4+ cells and memory CD4+ T cells (CD45RO+).

2. T Cell Culture and Differentiation:

-

Plate naive CD4+ T cells in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Coat the wells with anti-CD3 antibody (e.g., clone OKT3, 5 µg/mL) and add soluble anti-CD28 antibody (e.g., clone CD28.2, 2 µg/mL) to the culture medium for T cell activation.

-

To induce Th17 differentiation, supplement the culture medium with the following cytokine cocktail:

-

Recombinant Human IL-6 (20 ng/mL)

-

Recombinant Human TGF-β1 (5 ng/mL)

-

Recombinant Human IL-1β (20 ng/mL)

-

Recombinant Human IL-23 (20 ng/mL)

-

Anti-IFN-γ neutralizing antibody (10 µg/mL)

-

Anti-IL-4 neutralizing antibody (10 µg/mL)

-

-

Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

3. Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Add this compound at various concentrations to the cell cultures at the time of initial stimulation. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

4. Assessment of Th17 Differentiation:

-

After the culture period, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Harvest the cells and perform intracellular cytokine staining for IL-17A using a fluorochrome-conjugated anti-human IL-17A antibody.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

Experimental Workflow: In Vitro Th17 Differentiation Assay

Caption: Workflow for In Vitro Th17 Differentiation and this compound Treatment.

Biochemical TR-FRET Kinase Assay for this compound IC50 Determination

This protocol provides a general methodology for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC50 of this compound against TYK2 and JAK1. The specific reagents and concentrations may vary depending on the commercial kit and instrumentation used.

1. Reagents and Materials:

-

Recombinant human TYK2 or JAK1 enzyme.

-

Biotinylated peptide substrate for the specific kinase.

-

ATP.

-

TR-FRET buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT).

-

Europium-labeled anti-phospho-substrate antibody (donor).

-

Streptavidin-conjugated fluorophore (e.g., Allophycocyanin - APC) (acceptor).

-

This compound serially diluted in DMSO.

-

384-well low-volume black plates.

-

TR-FRET compatible plate reader.

2. Assay Procedure:

-

Prepare a reaction mixture containing the kinase, biotinylated peptide substrate, and this compound (or DMSO vehicle control) in TR-FRET buffer in the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding a solution containing EDTA.

-

Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody-antigen binding.

3. Data Acquisition and Analysis:

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow: TR-FRET Kinase Assay

Caption: Workflow for a TR-FRET Kinase Inhibition Assay.

Conclusion

This compound is a potent and selective inhibitor of TYK2 and JAK1, key kinases in the signaling pathways of cytokines that drive Th17 cell differentiation and function. By targeting these kinases, this compound effectively blocks the pro-inflammatory activity of the IL-23/IL-17 axis. The data and protocols presented in this technical guide provide a comprehensive overview of the mechanism of action of this compound and its effects on Th17 cell biology. This information is critical for researchers and drug development professionals working on novel therapies for Th17-mediated autoimmune and inflammatory diseases. The targeted inhibition of TYK2 and JAK1 by compounds such as this compound represents a promising therapeutic approach to restore immune homeostasis in these debilitating conditions.

References

- 1. Interleukin-12 Drives the Th1 Signaling Pathway in Helicobacter pylori-Infected Human Gastric Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 3. Reactome | Interleukin-12 signaling [reactome.org]

- 4. Interleukin 23 receptor is essential for terminal differentiation of effector T helper type 17 cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 7. IL-23-IL-17 immune axis: Discovery, Mechanistic Understanding, and Clinical Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of SAR-20347 Beyond TYK2 and JAK1

Audience: Researchers, scientists, and drug development professionals.

Introduction

SAR-20347 is a potent, small-molecule inhibitor primarily recognized for its high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[1][2][3]. As members of the Janus kinase family, TYK2 and JAK1 are critical mediators of cytokine signaling pathways that are implicated in a wide range of immune-mediated inflammatory diseases[4][5]. While the therapeutic efficacy of this compound is largely attributed to its potent inhibition of these two kinases, a comprehensive understanding of its broader molecular interactions is essential for a complete safety and efficacy profile. This technical guide investigates the molecular targets of this compound, with a focus on its selectivity within the JAK family and the downstream consequences of its inhibitory action.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of this compound has been characterized against the four members of the JAK family using various biochemical and cellular assays. The data consistently demonstrates a preferential inhibition of TYK2, followed by JAK1, JAK2, and JAK3.

Table 1: this compound Inhibitory Activity (IC50) Across the JAK Family

| Target Kinase | Biochemical Assay IC50 (nM) | Cellular Assay IC50 (nM) | Selectivity Fold (Biochemical, TYK2 vs. Other) |

| TYK2 | 0.6 | 107 - 148 | - |

| JAK1 | 23 | 345 - 407 | 38.3x |

| JAK2 | 26 | 1060 - 2220 | 43.3x |

| JAK3 | 41 | 1608 | 68.3x |

Data compiled from multiple sources detailing IC50 values from biochemical (e.g., TR-FRET, ATP competition) and cellular (e.g., STAT phosphorylation) assays[1][3][6][7]. Cellular IC50 values are typically higher due to factors like cell membrane permeability and intracellular ATP concentrations[3].

Signaling Pathway Inhibition

The therapeutic effect of this compound stems from its ability to block the signaling of key cytokines involved in inflammation and autoimmunity. By inhibiting TYK2 and JAK1, this compound effectively dampens the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for a pro-inflammatory genetic response.

1. IL-12/IL-23 Signaling Axis: The IL-12 and IL-23 pathways, critical for the differentiation of Th1 and Th17 cells respectively, are dependent on TYK2. This compound potently inhibits this axis, leading to reduced production of key inflammatory mediators like IFN-γ and IL-17[3][4][6].

Caption: Inhibition of the TYK2-dependent IL-12/IL-23 signaling pathway by this compound.

2. Type I Interferon (IFN-α) Signaling: Type I interferons signal through a receptor complex that utilizes both TYK2 and JAK1. This pathway is a key driver of antiviral responses and is also implicated in autoimmune diseases like lupus[8]. This compound effectively blocks IFN-α signaling, demonstrating its dual activity on both kinases[3][7].

Caption: Dual inhibition of TYK2 and JAK1 in the IFN-α signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's kinase selectivity and cellular activity relies on a suite of standardized biochemical and cell-based assays.

1. Biochemical Kinase Assays (IC50 Determination)

-

Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of purified JAK enzymes.

-

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [7]

-

Reaction Setup: Purified, recombinant human TYK2, JAK1, JAK2, or JAK3 enzyme is incubated in a kinase reaction buffer.

-

Substrate: A biotinylated peptide substrate (e.g., derived from STAT3) and ATP are added to the reaction well.

-

Inhibitor Addition: Serial dilutions of this compound (typically from 1 nM to 10 µM) are added to the wells. A DMSO control is used for baseline activity.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled anti-phospho-peptide antibody (donor) and Streptavidin-Allophycocyanin (acceptor).

-

Signal Reading: If the peptide substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity, generating a FRET signal that is read on a compatible plate reader.

-

Data Analysis: The signal is converted to percent inhibition relative to the DMSO control, and IC50 curves are generated using non-linear regression.

-

Caption: Workflow for a typical TR-FRET biochemical kinase assay.

2. Cellular STAT Phosphorylation Assay

-

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

-

Methodology: Flow Cytometry Analysis [3][7]

-

Cell Culture: A cytokine-responsive cell line (e.g., HT-29 for IL-22 signaling) or primary cells (e.g., human PBMCs) are cultured.

-

Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of this compound or DMSO vehicle control for 1-2 hours.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-12, IL-6, IL-22) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Fixation and Permeabilization: Cells are immediately fixed (e.g., with paraformaldehyde) to preserve the phosphorylation state and then permeabilized (e.g., with methanol) to allow antibody entry.

-

Antibody Staining: Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT4).

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each condition. The percent inhibition is determined relative to the cytokine-stimulated DMSO control, and IC50 values are calculated.

-

3. Cellular Cytokine Production Assay

-

Objective: To assess the functional downstream consequence of pathway inhibition by measuring the production of key inflammatory cytokines.

-

Methodology: ELISA for IFN-γ Production [3][7]

-

Cell Culture and Treatment: Human PBMCs are incubated with this compound at various concentrations.

-

Stimulation: The cells are stimulated with IL-12 (e.g., 10 ng/mL) to induce IFN-γ production, a TYK2-dependent event.

-

Incubation: The culture is incubated for an extended period (e.g., 24 hours) to allow for cytokine synthesis and secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of IFN-γ in the supernatant is quantified using a standard sandwich ELISA protocol.

-

Data Analysis: The dose-dependent inhibition of IFN-γ production by this compound is plotted and analyzed.

-

Investigating Off-Target Effects Beyond the JAK Family

While current data firmly places this compound's activity within the JAK family, all small-molecule inhibitors have the potential for off-target effects[9][10][11]. A thorough investigation requires broader screening against a diverse panel of kinases. The absence of such published data for this compound necessitates a discussion of the general experimental approach to identify such interactions.

A logical workflow for identifying and validating off-target molecular interactions would proceed from broad, high-throughput screening to specific cellular validation.

Caption: A logical workflow for the identification and validation of off-target kinase interactions.

Conclusion

The available molecular data on this compound demonstrates that it is a potent inhibitor of the Janus kinase family with a clear selectivity profile of TYK2 > JAK1 > JAK2 ≈ JAK3[3][6]. Its therapeutic mechanism is directly tied to the inhibition of TYK2- and JAK1-dependent cytokine pathways, including those for IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of psoriasis and other autoimmune diseases[3][4]. While the primary targets are well-defined, a complete understanding of this compound's molecular interactions would benefit from comprehensive, kinome-wide profiling to definitively rule out or identify any clinically relevant off-target activities. The experimental protocols outlined herein provide a robust framework for such an investigation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for SAR-20347 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR-20347 is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] It demonstrates selectivity over other members of the JAK family, JAK2 and JAK3.[1][3] The JAK-STAT signaling pathway is crucial in mediating the cellular response to a wide range of cytokines and growth factors involved in inflammation and immunity.[2][4] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[4][5] this compound's inhibitory action on TYK2 and JAK1 makes it a valuable tool for in vitro research into the pathogenesis of diseases such as psoriasis, where cytokines like IL-12, IL-23, and Type I interferons (IFN) play a significant role.[2][4][6] These application notes provide detailed protocols for utilizing this compound in in vitro settings to investigate its effects on cytokine-mediated signaling pathways.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases are intracellular enzymes that associate with cytokine receptors.[5] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] STATs are recruited, phosphorylated by the JAKs, and subsequently dimerize. These STAT dimers then translocate to the nucleus to regulate the transcription of target genes.[4]

This compound exerts its effect by inhibiting the kinase activity of TYK2 and JAK1, thereby blocking the phosphorylation and activation of downstream STAT proteins.[2][7] This leads to the suppression of cytokine-induced gene expression. For example, IL-12 and IL-23 signaling, which is critical for the differentiation and function of Th1 and Th17 cells respectively, is mediated by TYK2/JAK2 heterodimers.[4][5] Type I IFN (IFN-α/β) signaling utilizes TYK2/JAK1.[5] By inhibiting these specific JAKs, this compound can effectively block these pro-inflammatory pathways.

Caption: Mechanism of this compound action on the JAK-STAT signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC₅₀ (nM) | Cell Line/System | Notes |

| Biochemical Assay | TYK2 | 0.6 | Jurkat cells | Inhibition of IFN-α stimulated TYK2 phosphorylation.[3] |

| Biochemical Assay | JAK1 | 23 | - | [1] |

| Biochemical Assay | JAK2 | 26 | - | [1] |

| Biochemical Assay | JAK3 | 41 | - | [1] |

| Cellular Assay | IL-12-mediated STAT4 phosphorylation | 126 | NK-92 cells | A TYK2-dependent event.[3] |

| Cellular Assay | IL-22-induced STAT3 phosphorylation | 148 | HT-29 cells | [2] |

Experimental Protocols

The following protocols are foundational for assessing the in vitro activity of this compound.

Caption: General experimental workflow for in vitro studies with this compound.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol is a general method to determine the IC₅₀ of this compound for the inhibition of STAT phosphorylation induced by a specific cytokine.

Materials:

-

Appropriate cell line (e.g., NK-92 for IL-12, HT-29 for IL-22)

-

Cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Recombinant cytokine (e.g., human IL-12, human IL-22)

-

96-well V-bottom plates

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer

-

Phosphatase and protease inhibitors

-

Antibodies: Primary antibodies against phospho-STAT (e.g., pSTAT4, pSTAT3) and total STAT; secondary antibody conjugated to HRP or a fluorescent dye.

-

Western blot or Meso Scale Discovery (MSD) equipment.

Methodology:

-

Cell Culture: Culture cells under standard conditions (37°C, 5% CO₂).

-

Cell Plating: The day before the experiment, seed cells in a 96-well plate. For suspension cells like NK-92, plate them on the day of the experiment. For adherent cells like HT-29, allow them to adhere overnight.

-

Starvation: Prior to the experiment, starve cells in low-serum or serum-free medium for 2-4 hours to reduce basal signaling.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%).[3]

-

Compound Incubation: Remove the starvation medium and add the this compound dilutions or vehicle control (medium with DMSO) to the cells.

-

Pre-incubation: Incubate the plate for 20-30 minutes at 37°C to allow the compound to enter the cells.[3]

-

Cytokine Stimulation: Add the specific cytokine to each well (except for the unstimulated control) to achieve the desired final concentration (e.g., 10 ng/mL IL-12 or IL-22).[2]

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C. The optimal time should be determined empirically.

-

Cell Lysis: Wash the cells with cold PBS and then add lysis buffer containing phosphatase and protease inhibitors.

-

Analysis (Western Blot):

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the specific phospho-STAT and total STAT.

-

Incubate with the appropriate secondary antibody and visualize the bands.

-

Quantify band intensity to determine the ratio of phospho-STAT to total STAT.

-

-

Analysis (MSD):

-

Measure p-STAT levels using MSD plates according to the manufacturer's instructions.[3]

-

-

Data Analysis:

-

Subtract the background signal (no cytokine).

-

Normalize the data to the DMSO/cytokine control.

-

Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.

-

Protocol 2: Inhibition of IL-12-Induced IFN-γ Production

This protocol measures the functional downstream consequence of inhibiting the IL-12 pathway.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or NK-92 cells

-

RPMI-1640 with 10% FBS

-

This compound

-

DMSO

-

Recombinant human IL-12

-

96-well flat-bottom plates

-

Human IFN-γ ELISA kit

Methodology:

-

Cell Plating: Plate PBMCs or NK-92 cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

-

Cytokine Stimulation: Add human IL-12 (e.g., 10 ng/mL) to the wells.[2] Include wells with cells and IL-12 but no compound as a positive control, and wells with cells but no IL-12 as a negative control.[3]

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of IFN-γ production for each concentration of this compound relative to the positive control. Plot the data to determine the IC₅₀.

Protocol 3: IFN-α Signaling Reporter Assay

This protocol utilizes a reporter cell line to measure the inhibition of the Type I IFN pathway.

Materials:

-

HEK-Blue™ IFN-α/β reporter cells (or similar)

-

The appropriate growth medium for the reporter cells

-

This compound

-

DMSO

-

Recombinant human IFN-α (e.g., 200 U/mL)

-

SEAP (Secreted Embryonic Alkaline Phosphatase) detection reagent

-

96-well plates

-

Spectrophotometer or plate reader

Methodology:

-

Cell Plating: Plate the HEK-Blue™ IFN-α/β cells in a 96-well plate and allow them to adhere.

-

Compound Addition: Add increasing amounts of this compound or a vehicle control to the cells.[2]

-

Cytokine Stimulation: Stimulate the cells with IFN-α (e.g., 200 U/mL).[2]

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.[2]

-

SEAP Measurement: Measure the SEAP activity in the cell culture supernatant according to the manufacturer's instructions. This typically involves mixing the supernatant with a colorimetric substrate.

-

Data Analysis: Read the absorbance at the appropriate wavelength. This compound's effect is demonstrated by a dose-dependent inhibition of SEAP production.[2][3] Calculate the IC₅₀ from the resulting dose-response curve.

Conclusion

This compound is a specific and potent inhibitor of TYK2 and JAK1, making it an essential research tool for dissecting the roles of cytokine signaling pathways in various immune-mediated inflammatory diseases. The protocols outlined above provide a framework for characterizing the in vitro pharmacological effects of this compound on key pro-inflammatory pathways, enabling researchers to explore its therapeutic potential and further understand the complex signaling networks that drive autoimmune and inflammatory conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 6. | BioWorld [bioworld.com]

- 7. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SAR-20347 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR-20347 is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, demonstrating high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] It shows less activity against JAK2 and JAK3, making it a valuable tool for investigating the specific roles of TYK2 and JAK1 in cytokine signaling pathways.[1][2] These pathways are integral to immune responses and are implicated in various autoimmune and inflammatory diseases.[4] this compound exerts its effects by inhibiting the IL-12, IL-23, and IFN-α signaling pathways.[1][4][5]

This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and accurate results for researchers in immunology, oncology, and drug discovery.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C21H18ClFN4O4 | [1][6] |

| Molecular Weight | 444.84 g/mol | [1][6] |

| CAS Number | 1450881-55-6 | [1][6][7] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | ≥98% | [6][7] |

| Solubility | Soluble in DMSO (up to 100 mg/mL); Insoluble in water and ethanol. | [1][2][6] |

Proper storage of this compound is critical to maintain its stability and activity.

| Storage Condition | Duration |

| Powder (at -20°C) | 3 years |

| Powder (at 4°C) | 2 years |

| Stock Solution in DMSO (at -80°C) | 1 year (aliquoted to avoid freeze-thaw cycles) |

| Stock Solution in DMSO (at -20°C) | 1 month (aliquoted to avoid freeze-thaw cycles) |

Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound primarily targets TYK2 and JAK1, which are key components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. By inhibiting TYK2 and JAK1, this compound effectively blocks these downstream signaling events.

The inhibitory concentrations (IC50) of this compound against the JAK family kinases are summarized below.

| Target Kinase | IC50 (nM) |

| TYK2 | 0.6 |

| JAK1 | 23 |

| JAK2 | 26 |

| JAK3 | 41 |

Note: IC50 values were determined in cell-free assays.[6]

Below is a diagram illustrating the mechanism of action of this compound.

Caption: this compound inhibits TYK2 and JAK1, blocking STAT phosphorylation.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Prepare a stock solution by dissolving this compound in anhydrous DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 444.84), add 224.8 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

General Cell Culture Treatment Protocol

This protocol provides a general workflow for treating adherent or suspension cells with this compound.

Caption: Workflow for treating cells with this compound.

Protocol:

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere (for adherent cells) or stabilize (for suspension cells) overnight.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration by diluting the stock solution in fresh, pre-warmed cell culture medium.

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[2] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

-

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for the desired period. Incubation times can vary depending on the cell type and the specific assay. A 24-hour incubation period has been used in previous studies.[5]

-

Cytokine Stimulation (Optional): For studies investigating the inhibition of cytokine signaling, cells can be pre-incubated with this compound (e.g., for 20 minutes) before stimulating with the appropriate cytokine (e.g., IL-12 or IFN-α).[2]

-

Downstream Analysis: Following incubation, cells and/or supernatant can be harvested for various downstream analyses, such as Western blotting for phosphorylated STAT proteins, ELISA for cytokine production, or reporter gene assays.

Example Applications and Recommended Concentrations

This compound has been utilized in various cell-based assays to investigate its inhibitory effects on cytokine signaling.

| Cell Line/Type | Application | Recommended Concentration | Incubation Time | Reference |

| NK-92 Cells | Inhibition of IL-12-mediated STAT4 phosphorylation | IC50 = 126 nM | 20 minutes pre-incubation | [2][6] |

| PBMCs | Inhibition of IL-12-induced IFN-γ production | Up to 10 µM | 24 hours | [5] |

| HEK-BLUE IFN-α/β Reporter Cells | Inhibition of IFN-α-induced SEAP production | Up to 5 µM | 24 hours | [2][5] |

| TF-1 Cells | Inhibition of IL-6-induced JAK1-dependent STAT3 signaling | IC50 = 345 nM | Not specified | [6] |

| HT-29 Cells | Inhibition of IL-22-induced pSTAT3 | IC50 = 148 nM | Not specified | [5] |

Troubleshooting

-

Precipitation of the compound: If precipitation is observed upon dilution of the DMSO stock solution into aqueous culture medium, try to further dilute the stock solution in a stepwise manner. Ensure the final DMSO concentration is compatible with your cell line.

-

Low or no activity: Ensure the compound has been stored correctly and that fresh DMSO was used for reconstitution. Verify the activity of the cytokine used for stimulation.

-

Cell toxicity: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. Remember to include a vehicle control with the same DMSO concentration.

Disclaimer: This product is for research use only and is not intended for human or veterinary use. Always follow safe laboratory practices when handling chemical reagents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. raybiotech.com [raybiotech.com]

Optimal Dosage of SAR-20347 for In Vivo Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR-20347 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), playing a crucial role in the signaling pathways of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3] This document provides detailed application notes and protocols for the optimal use of this compound in in vivo mouse models, summarizing quantitative dosage data and outlining experimental methodologies to guide researchers in their study design.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. TYK2 and JAK1 are intracellular kinases that associate with the receptors of various cytokines.[4] Upon cytokine binding, these kinases are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting TYK2 and JAK1, this compound effectively blocks these downstream signaling cascades.[5]

Data Presentation: this compound In Vivo Dosage in Mouse Models

The following table summarizes the quantitative data on this compound dosage from various preclinical studies in mouse models. This information is intended to provide a starting point for dose-ranging studies.

| Mouse Model | Dosage | Route of Administration | Dosing Frequency | Key Findings | Reference |

| Imiquimod-Induced Psoriasis-like Dermatitis | 50 mg/kg | Oral Gavage | Twice daily for 5 days | Significantly reduced skin scaling, redness, keratinocyte proliferation, and pro-inflammatory cytokine levels. | [6] |

| Imiquimod-Induced Psoriasis-like Dermatitis | Not specified | Oral | Not specified | Ameliorated psoriasis symptoms. | [7] |

| Lupus-Prone (NZBxNZW) F1 Mice | 10, 25, 50 mg/kg | Oral | Not specified, treated for 6 weeks | 50 mg/kg dose decreased plasma cells, (GC) B cells, and Tfh cells. No significant difference in anti-dsDNA antibodies or total IgG levels was observed after 6 weeks. | [7] |

| General In Vivo TYK2 Signaling Inhibition | 60 mg/kg | Not specified | Not specified | Inhibited the production of IFN-γ in the serum by 91% compared to vehicle-treated animals. | [6] |

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis-like Dermatitis Model

This protocol is adapted from a study investigating the efficacy of this compound in a mouse model of psoriasis.[6]

Materials:

-

Female C57BL/6 mice (7-9 weeks old)

-

This compound

-

Vehicle (e.g., appropriate formulation for oral gavage)

-

5% imiquimod cream

-

Control cream

-

Oral gavage needles

-

Saline (for hydration)

Procedure:

-

Acclimatize female C57BL/6 mice for at least one week before the experiment.

-

On day 0, administer vehicle or 50 mg/kg this compound by oral gavage 30 minutes prior to the application of 62.5 mg of 5% imiquimod cream or a control cream to the shaved dorsal skin of the mice.

-

Administer a second dose of vehicle or 50 mg/kg this compound 5.5 hours after the first dose.

-

Repeat this treatment regimen for a total of 5 consecutive days.

-

On days 3 and 4, inject each animal with 100 µL of saline to prevent dehydration.

-

Assess and score the severity of skin inflammation (redness, scaling, and thickness) daily by a blinded observer.

-

On day 6, euthanize the animals and collect skin and serum samples for further analysis (e.g., histology, cytokine measurement).

Protocol 2: General In Vivo Administration for Systemic Inflammation Models

This protocol provides a general guideline for the oral administration of this compound in mouse models of systemic inflammation, such as lupus.

Materials:

-

Appropriate mouse strain for the disease model (e.g., (NZBxNZW) F1 for lupus)

-

This compound

-

Vehicle

-

Oral gavage needles

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Randomize mice into treatment groups (e.g., vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg this compound).

-

Prepare fresh formulations of this compound in the appropriate vehicle daily.

-

Administer the designated dose of this compound or vehicle via oral gavage. The frequency and duration of treatment will depend on the specific study design and disease model. For chronic models like lupus, treatment may extend for several weeks.[7]

-

Monitor mice regularly for clinical signs of disease, body weight, and any adverse effects.

-

Collect blood samples periodically for pharmacokinetic analysis or measurement of biomarkers (e.g., autoantibodies, cytokines).

-

At the end of the study, euthanize the animals and collect tissues for histopathological and molecular analyses.

Mandatory Visualizations

Caption: this compound inhibits the TYK2/JAK1 signaling pathway.

Caption: General experimental workflow for in vivo studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for SAR-20347 in Peripheral Blood Mononuclear Cell (PBMC) Assays

Introduction

SAR-20347 is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with demonstrably lower activity against JAK2 and JAK3.[1][2] This selectivity profile makes this compound a valuable research tool for investigating the roles of TYK2 and JAK1 in cytokine signaling pathways that are pivotal in autoimmune and inflammatory diseases. These pathways include those activated by interleukin-12 (IL-12), IL-23, and Type I interferons (IFN).[3][4] Peripheral blood mononuclear cells (PBMCs), a diverse population of immune cells including T cells, B cells, NK cells, and monocytes, are primary targets for many of these cytokines. Therefore, PBMC-based assays are crucial for evaluating the cellular effects of this compound.

These application notes provide detailed protocols for utilizing this compound in key PBMC assays to characterize its inhibitory effects on cytokine-induced responses, T-cell proliferation, and intracellular signaling.

Quantitative Data Summary

The inhibitory activity of this compound against JAK family kinases and its cellular potency are summarized in the tables below. This data is essential for determining the appropriate concentration range for in vitro PBMC assays.

Table 1: this compound Inhibitory Activity against JAK Family Kinases

| Target Kinase | IC50 (nM) |

| TYK2 | 0.6 |

| JAK1 | 23 |

| JAK2 | 26 |

| JAK3 | 41 |

| Data from biochemical assays.[1][2] |

Table 2: Cellular Activity of this compound in PBMC-Related Assays

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |

| STAT4 Phosphorylation Inhibition | NK-92 Cells | IL-12 | pSTAT4 | 126 |

| STAT4 Phosphorylation Inhibition | Human CD4+ Cells | IL-12 | pSTAT4 | 107 |

| IFN-γ Production Inhibition | Human PBMCs | IL-12 | IFN-γ in supernatant | ~100-1000 |

| SEAP Production Inhibition | HEK-BLUE IFN-α/β | IFN-α | Secreted Embryonic Alkaline Phosphatase | ~500-5000 |

| Cellular IC50 values are dependent on assay conditions and cell type. |

Signaling Pathways and Experimental Workflows

IL-12 Signaling Pathway and its Inhibition by this compound

The following diagram illustrates the canonical IL-12 signaling pathway in a responsive immune cell, such as a T cell or NK cell, and the points of inhibition by this compound.

References

Application Notes and Protocols: SAR-20347 Treatment for NK-92 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction